molecular formula C15H23NO B15280109 1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol

1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B15280109
M. Wt: 233.35 g/mol
InChI Key: MMUWIVYOGZPRSZ-UHFFFAOYSA-N
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Description

1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group, which is further substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with p-toluidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentane: Lacks the hydroxyl group present in 1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an aminomethyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[[1-(4-methylphenyl)ethylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C15H23NO/c1-12-5-7-14(8-6-12)13(2)16-11-15(17)9-3-4-10-15/h5-8,13,16-17H,3-4,9-11H2,1-2H3

InChI Key

MMUWIVYOGZPRSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NCC2(CCCC2)O

Origin of Product

United States

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